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molecular formula C11H12F3NO3 B8530280 (2-Hydroxy-1-trifluoromethylethyl)carbamic acid benzyl ester

(2-Hydroxy-1-trifluoromethylethyl)carbamic acid benzyl ester

Cat. No. B8530280
M. Wt: 263.21 g/mol
InChI Key: WJMBSGOEVXOCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987456B2

Procedure details

To a suspension of calcium chloride (2885 g, 26.23 mol) in diethyl ether (8 L) under a nitrogen atmosphere was added sodium borohydride (1993 g, 52.45 mol). To this mixture was added dropwise ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate (3.28 M solution in diethyl ether, 2000 mL, 6.56 mol) at 0° C. The reaction mixture was allowed to warm to ambient temperature. After 16 hours, reaction mixture was quenched with water (10 L) and extracted with ethyl acetate (3×2000 mL). The organic layers were combined, washed with brine (2×500 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified via chromatography on silica gel (10% ethyl acetate/petroleum ether) to afford benzyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate.
Quantity
2885 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One
Quantity
1993 g
Type
reactant
Reaction Step Two
Name
ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate
Quantity
2000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].[CH2:6]([O:13][C:14]([NH:16][C@H:17]([C:22](OCC)=[O:23])[C:18]([F:21])([F:20])[F:19])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(OCC)C>[F:19][C:18]([F:20])([F:21])[CH:17]([NH:16][C:14](=[O:15])[O:13][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:22][OH:23] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
2885 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
8 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1993 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate
Quantity
2000 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N[C@@H](C(F)(F)F)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with water (10 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×2000 mL)
WASH
Type
WASH
Details
washed with brine (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via chromatography on silica gel (10% ethyl acetate/petroleum ether)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C(CO)NC(OCC1=CC=CC=C1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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